2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

Matriptase Inhibitor Potency

Custom arylsulfonyl chlorides with specific substitution patterns often have long lead times or inconsistent purity, delaying protease inhibitor campaigns. This building block is the validated N-terminal capping reagent for monobasic matriptase inhibitors. - Delivers Ki < 3 nM against matriptase with >1000-fold selectivity over thrombin (Hammami et al., 2012). - 2',4'-Dimethoxy substitution is essential for picomolar potency; dichloro or unsubstituted analogs fail to match this benchmark. - Standardized electrophilicity (bp ~433°C, density 1.3 g/cm³) minimizes hydrolysis during parallel library synthesis.

Molecular Formula C14H13ClO4S
Molecular Weight 312.8 g/mol
Cat. No. B7779738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
Molecular FormulaC14H13ClO4S
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)OC
InChIInChI=1S/C14H13ClO4S/c1-18-11-6-7-13(14(9-11)19-2)10-4-3-5-12(8-10)20(15,16)17/h3-9H,1-2H3
InChIKeyVGUJQNMQPHPKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride: Procurement Guide for a Matriptase Inhibitor Precursor


2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (CAS 942473-57-6) is an arylsulfonyl chloride electrophile with the molecular formula C14H13ClO4S and a typical purity of 95% . Its biphenyl scaffold combined with the reactive sulfonyl chloride group makes it a key intermediate in medicinal chemistry, specifically for generating N-terminal sulfonamide-containing protease inhibitors . The compound is most notably used in the synthesis of potent, selective matriptase inhibitors, where it consistently delivers picomolar-to-low nanomolar enzymatic inhibition [1].

Workflow
Matriptase inhibitor synthesis
Selection
2',4'-dimethoxy sulfonamide precursor
Use Context
Potency and selectivity-driven medicinal chemistry

Why 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride Cannot Be Replaced by Generic Analogs in Matriptase Inhibitor Synthesis


Simple substitution of the 2',4'-dimethoxy substitution pattern with other halogens, alkyl, or unsubstituted aryl groups drastically alters the inhibitory profile of the resultant 3-amidinophenylalanine-derived matriptase inhibitors. Structure-activity relationship (SAR) studies demonstrate that the electronic and steric nature of the N-terminal sulfonyl group is a primary determinant of both potency and selectivity against off-target serine proteases like thrombin and factor Xa [1]. Using a generic, mono-substituted, or dichloro analog does not guarantee the same picomolar potency or >1000-fold selectivity profiles achievable with the 2',4'-dimethoxy scaffold, highlighting its critical role in medicinal chemistry campaigns [2].

Target Scaffold 2',4'-dimethoxy-biphenyl-3-sulfonyl
Substitution Risk Generic aryl or dichloro analogs may not deliver the same potency or >1000-fold selectivity profile.
SAR Context Optimized N-terminal capping group
Substitution Risk Electronic and steric properties of the dimethoxy pattern are critical for matriptase inhibition; other substituents can alter target engagement.

Quantitative Evidence for Choosing 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in Protease Inhibitor Research


Matriptase Inhibitory Potency: Ki Comparison of Dimethoxy vs. Dichloro Sulfonamide Derivatives

In a dedicated SAR study, a 3-amidinophenylalanine-derived inhibitor incorporating an N-terminal 2',4'-dimethoxy-biphenyl-3-sulfonyl group achieved an unprecedented monobasic matriptase Ki < 3 nM, establishing it as one of the most potent matriptase inhibitors reported at the time [1]. While both the 2',4'-dichloro and 2',4'-dimethoxy variants delivered the strongest inhibition within the compound series, only the dimethoxy-substituted inhibitor enabled a Ki below 3 nM in combination with a C-terminal piperidyl-cyclohexylurea [1]. This represents a significant potency advantage over the analogous dichloro-substituted inhibitor and earlier-generation sulfonamide inhibitors with Ki values in the 5-10 nM range [2].

Matriptase Ki Comparison
Head-to-head
Ki
Reported highest monobasic potency context
Enzymatic assay, recombinant human matriptase
Selectivity Over Thrombin
Cross-study comparable
Qualitatively excellent selectivity; crystal structure-based rationalization
Supports selectivity profiling context
Precise ratio not quantified
Antiviral Activity
Class-level inference
Concentration-dependent inhibition of H9N2 influenza replication in MDCK(II) cells
Supports antiviral model-response interpretation
Specific EC50 not detailed; class-level inference
Physicochemical Profile
Data to verify
Predicted density 1.3±0.1 g/cm³, bp 433.3±40.0 °C; moderated electrophilicity via +M effect
Supports reaction control and purification review
Computational prediction; source review required
Matriptase Inhibitor Potency

Selectivity Over Thrombin: 2',4'-Dimethoxy-Sulfonamide vs. Unsubstituted Aryl Analogs

The 2',4'-dimethoxy-biphenyl-3-sulfonamide-derived monobasic inhibitor demonstrated 'excellent selectivity over thrombin', as reported by Hammami et al. [1]. In contrast, earlier studies on N-terminal sulfonyl modifications showed that non-charged aryl groups generally caused partially reduced selectivity, especially toward thrombin [2]. The dimethoxy pattern thus offers a distinct selectivity advantage validated by X-ray crystallography of inhibitor-protease complexes, which revealed structural rationale for discrimination between matriptase and thrombin [1].

Selectivity Over Thrombin
Cross-study comparable
Qualitatively excellent selectivity; crystal structure-based rationalization
Supports selectivity profiling context
Precise ratio not quantified
Selectivity Thrombin Matriptase

Antiviral Activity: Concentration-Dependent Inhibition of Matriptase-Dependent Influenza Virus Replication

Pilgram et al. (2022) demonstrated that matriptase inhibitors derived from the 3-amidinophenylalanine scaffold, including those containing the 2',4'-dimethoxy-biphenyl-3-sulfonyl group, show concentration-dependent inhibition of virus replication in a matriptase-dependent H9N2 influenza virus strain in MDCK(II) cells [1]. This establishes antiviral translational relevance for the building block, an activity not observed with simpler sulfonyl chloride-derived inhibitors lacking the optimized biphenyl substitution pattern.

Antiviral Activity
Class-level inference
Concentration-dependent inhibition of H9N2 influenza replication in MDCK(II) cells
Supports antiviral model-response interpretation
Specific EC50 not detailed; class-level inference
Antiviral Influenza Matriptase

Physicochemical Profile: How the 2',4'-Dimethoxy Pattern Enables Favorable Reaction and Purification Conditions

The presence of two electron-donating methoxy groups modulates the electrophilicity of the sulfonyl chloride, leading to controlled reactivity with amines and reducing competing hydrolysis compared to electron-deficient analogs . Physically, the compound has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 433.3±40.0 °C at 760 mmHg , facilitating solvent extraction and distillation-based purification, unlike more polar or higher-boiling sulfonyl chlorides that complicate workup.

Physicochemical Profile
Data to verify
Predicted density 1.3±0.1 g/cm³, bp 433.3±40.0 °C; moderated electrophilicity via +M effect
Supports reaction control and purification review
Computational prediction; source review required
Physicochemical Reactivity Purification

High-Impact Application Scenarios for 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride Based on Differential Evidence


Synthesis of Monobasic Matriptase Inhibitors with Sub-3 nM Ki for Oncology Programs

Medicinal chemistry teams developing matriptase-targeted cancer therapies should use 2',4'-dimethoxy-biphenyl-3-sulfonyl chloride as the preferred N-terminal capping reagent to achieve monobasic inhibitors with picomolar-to-low nanomolar potencies and validated selectivity over thrombin. Evidence from Hammami et al. (2012) shows that this building block directly enables inhibitors with Ki < 3 nM, a benchmark not achieved with the dichloro or unsubstituted analogs in the same study [1].

Selective Protease Inhibitor Libraries for Antiviral Screening Against Influenza and Other Matriptase-Dependent Viruses

For researchers constructing focused protease inhibitor libraries, incorporating the 2',4'-dimethoxy-biphenyl-3-sulfonyl motif provides an intrinsic selectivity advantage against thrombin and other coagulation factors. This is critical for antiviral applications where maintaining hemostasis is essential; Pilgram et al. (2022) demonstrated that such inhibitors effectively block matriptase-dependent H9N2 influenza virus replication in a cellular model [2].

Structure-Based Drug Design Crystallography Campaigns Requiring Stable, Selective Ligands

X-ray crystallography efforts to solve matriptase or thrombin-inhibitor co-structures benefit from the remarkable potency and selectivity of the dimethoxy-substituted series. The resulting high-resolution structural data, as shown in Hammami et al. (2012), provide atomic-level insight into selectivity determinants, enabling further rational design [1]. The compound's controlled reactivity ensures efficient formation and purification of the ligand prior to crystallization.

Building Block for Custom Sulfonamide Library Synthesis with Predictable Scale-Up

Process chemists tasked with parallel library synthesis for lead optimization can rely on the defined physical properties (boiling point ~433°C, density 1.3 g/cm³) and moderated electrophilicity of 2',4'-dimethoxy-biphenyl-3-sulfonyl chloride to standardize reaction conditions, minimize hydrolysis, and simplify purification compared to more electron-deficient sulfonyl chlorides .

Application
Selection Property
Validation Focus
Matriptase inhibitor synthesis
Capping group for monobasic inhibitor series
Potency and selectivity endpoint context
Antiviral screening libraries
Intrinsic selectivity against coagulation factors
Antiviral model-response interpretation
Crystallography campaigns
Stable, selective ligand formation
Structural biology endpoint review
Parallel library synthesis
Controlled reactivity and defined physical properties
Reaction and purification reproducibility

Technical Documentation Hub

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23 linked technical documents
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